BenchChemオンラインストアへようこそ!

3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial Structure-Activity Relationship Halogenated Oxadiazole

3-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-14-9) is a synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class. Its structure combines a 3-fluorobenzamide moiety with a 3,4,5-trimethoxyphenyl-substituted 1,3,4-oxadiazole core.

Molecular Formula C18H16FN3O5
Molecular Weight 373.34
CAS No. 891117-14-9
Cat. No. B2714402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891117-14-9
Molecular FormulaC18H16FN3O5
Molecular Weight373.34
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C18H16FN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23)
InChIKeyQAWUJSYBXWWREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-14-9): Core Chemical Identity and Procurement Profile


3-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-14-9) is a synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class. Its structure combines a 3-fluorobenzamide moiety with a 3,4,5-trimethoxyphenyl-substituted 1,3,4-oxadiazole core [1]. The compound has a molecular weight of 373.3 g/mol, a calculated XLogP3-AA of 2.6, and one hydrogen bond donor, as computed by PubChem [1]. It is primarily available from specialty chemical suppliers for non-human research use only [1]. The privileged oxadiazole scaffold has been extensively employed in medicinal chemistry for the development of antibacterial and anticancer agents, making this compound a candidate for screening and lead optimization programs [2].

Why 3-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by Generic Class Analogs


Within the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class, minute structural modifications profoundly alter mechanism of action and potency. Studies demonstrate that altering the halogen substituent or the aryl group on the oxadiazole ring can shift the antibacterial mechanism among trans-translation inhibition, lipoteichoic acid (LTA) biosynthesis inhibition, membrane depolarization, or multi-targeting effects [1]. For example, KKL-35 and MBX-4132 inhibit trans-translation, while HSGN-94 inhibits LTA, and HSGN-220, -218, and -144 are multi-targeting agents with MICs of 0.06–1 μg/mL against MRSA [1]. The target compound uniquely combines a 3-fluoro substituent on the benzamide ring with a 3,4,5-trimethoxyphenyl group on the oxadiazole—a pharmacophore strongly associated with tubulin polymerization inhibition in anticancer contexts [2]. This dual pharmacophore arrangement is distinct from the typical oxadiazole antibacterial leads, making simple substitution with other halogenated or non-trimethoxyphenyl analogs impossible without fundamentally altering biological target engagement.

Quantitative Differentiation Evidence for 3-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Against Key Comparators


Fluorine Positional Effect: 3-Fluoro vs. 4-Fluoro Benzamide Substitution

In the structurally related N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial series, the position of the fluorine atom on the benzamide ring critically influences both potency and mechanism. While direct head-to-head data for the 3-fluoro vs. 4-fluoro trimethoxyphenyl analogs are not yet published, class-level inference from halogenated oxadiazole benzamides indicates that meta-substitution (3-position) often yields distinct steric and electronic profiles that alter target engagement compared to para-substitution [1]. Specifically, compounds with OCF₃, SCF₃, or SF₅ at the para-position (e.g., HSGN-220, -218, -144) demonstrate MICs of 0.06–1 μg/mL against MRSA clinical isolates, while the meta-fluoro substitution in the target compound remains uncharacterized [1]. The 4-fluoro analog (4-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) is also commercially available but lacks published bioactivity data, creating a key knowledge gap that the 3-fluoro variant can help address in SAR studies .

Antibacterial Structure-Activity Relationship Halogenated Oxadiazole

Fluorine vs. Trifluoromethyl Substitution: Impact on Lipophilicity and Drug-Likeness

The target compound (3-fluoro) has a computed XLogP3-AA of 2.6, compared to its 3-trifluoromethyl analog (3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, CAS 891118-59-5) which has a higher predicted logP due to the CF₃ group [1]. While experimental logP values are not available, the difference in calculated lipophilicity suggests that the 3-fluoro analog may exhibit superior aqueous solubility and permeability profiles relative to the trifluoromethyl analog. In the broader N-(1,3,4-oxadiazol-2-yl)benzamide class, halogen substitution at the meta-position is known to modulate membrane permeability and target access [2]. The fluorine atom's strong electron-withdrawing effect at the 3-position, combined with its smaller steric bulk compared to CF₃, may enhance metabolic stability while retaining favorable drug-like properties [3].

Physicochemical Properties Drug Design Lipophilicity

Trimethoxyphenyl Pharmacophore: Dual Antibacterial-Anticancer Potential

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for tubulin polymerization inhibition, as exemplified by combretastatin A-4 and its oxadiazole-based analogs [1]. In a series of indolyl-α-keto-1,3,4-oxadiazoles, compound 19e containing a 3,4,5-trimethoxyphenyl motif exhibited potent cytotoxicity against U937, Jurkat, BT474, and SB cancer cell lines with IC₅₀ values of 7.1, 3.1, 4.1, and 0.8 µM, respectively [2]. The target compound combines this anticancer pharmacophore with the antibacterial N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, potentially enabling dual therapeutic applications. In contrast, the leading antibacterial oxadiazole benzamides (HSGN-220, -218, -144, KKL-35) lack the trimethoxyphenyl group and are exclusively antibacterial, with no reported anticancer activity [3].

Anticancer Tubulin Polymerization Dual Pharmacophore

Recommended Application Scenarios for 3-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-14-9)


Comparative Antibacterial SAR Studies Against Drug-Resistant Gram-Positive Pathogens

The compound can be used as a 3-fluoro-substituted probe in MIC and mechanism-of-action studies against MRSA, VISA, VRSA, and VRE, directly comparing its activity with para-halogenated analogs such as HSGN-220, -218, and -144, which exhibit MICs of 0.06–1 μg/mL [1]. Its unique meta-fluoro substitution and trimethoxyphenyl group allow researchers to assess the impact of fluorine positional isomerism on antibacterial potency and target engagement, addressing a critical SAR gap in the N-(1,3,4-oxadiazol-2-yl)benzamide class [1].

Dual-Pharmacophore Screening for Antibacterial and Anticancer Activity

Owing to the presence of the 3,4,5-trimethoxyphenyl motif associated with tubulin polymerization inhibition, the compound is suitable for dual-purpose phenotypic screening. It can be tested in parallel against Gram-positive bacterial strains and a panel of cancer cell lines (e.g., U937, Jurkat, BT474) to evaluate whether the trimethoxyphenyl pharmacophore confers anticancer activity within the benzamide-oxadiazole scaffold, as observed in related oxadiazole tubulin inhibitors [2].

Physicochemical Developability Assessment and Lead Optimization

With a computed XLogP3-AA of 2.6 and one hydrogen bond donor, the compound can serve as a starting point for lead optimization programs focused on balancing potency with drug-like properties [3]. Its lower predicted lipophilicity relative to the 3-trifluoromethyl analog (CAS 891118-59-5) makes it a candidate for parallel assessment of metabolic stability, permeability, and solubility in early ADMET assays, guiding the selection of fluorine substituents for further development [4].

Quote Request

Request a Quote for 3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.